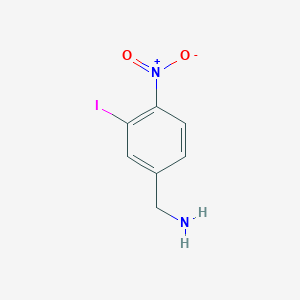

(3-Iodo-4-nitrophenyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7IN2O2 |

|---|---|

Molecular Weight |

278.05 g/mol |

IUPAC Name |

(3-iodo-4-nitrophenyl)methanamine |

InChI |

InChI=1S/C7H7IN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H,4,9H2 |

InChI Key |

IDNCIBZYEJYWJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN)I)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Profile of 3 Iodo 4 Nitrophenyl Methanamine

While specific experimental data for (3-Iodo-4-nitrophenyl)methanamine is not extensively documented in publicly available literature, its chemical properties can be inferred from its structure and comparison with related compounds. It is typically available as its hydrochloride salt, indicating its basic nature. nih.gov

Table 1: General Properties of this compound

| Property | Inferred Value/Characteristic |

| Molecular Formula | C7H7IN2O2 |

| Molecular Weight | 278.05 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents and aqueous acid |

| Basicity | The primary amine group is basic and will form salts with acids. |

Synthesis of 3 Iodo 4 Nitrophenyl Methanamine

Precursor Synthesis: 3-Iodo-4-nitrotoluene

The logical starting point for the synthesis is the preparation of the precursor, 3-Iodo-4-nitrotoluene. The commercial availability of this compound facilitates its use in a synthetic sequence. sigmaaldrich.com The nitration of toluene typically yields a mixture of ortho and para isomers, with the meta isomer being a minor product. nih.gov Therefore, a direct nitration followed by iodination or vice versa would require careful separation of isomers.

Table 2: Physicochemical Properties of 3-Iodo-4-nitrotoluene

| Property | Value | Reference |

| CAS Number | 52488-29-6 | sigmaaldrich.com |

| Molecular Formula | C7H6INO2 | sigmaaldrich.com |

| Molecular Weight | 263.03 g/mol | sigmaaldrich.com |

| Boiling Point | 295 °C | sigmaaldrich.com |

| Density | 1.862 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.637 | sigmaaldrich.com |

Intermediate Formation: 3-Iodo-4-nitrobenzyl Halide

The next step would involve the halogenation of the methyl group of 3-Iodo-4-nitrotoluene to form a benzyl (B1604629) halide, such as 3-Iodo-4-nitrobenzyl bromide. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN under photochemical or thermal conditions. The benzylic position is particularly susceptible to radical halogenation. The properties of the closely related isomer, 4-Iodo-3-nitrobenzyl bromide, suggest that this intermediate would be a reactive solid.

Final Step: Amination

The final step in the proposed synthesis is the conversion of the 3-Iodo-4-nitrobenzyl halide to this compound. This can be accomplished through several standard methods for the synthesis of primary amines. One common approach is the Gabriel synthesis, which involves the reaction of the benzyl halide with potassium phthalimide (B116566) followed by hydrazinolysis. Another method is the direct ammonolysis of the benzyl halide with an excess of ammonia (B1221849). Alternatively, the benzyl halide can be converted to an azide (B81097) followed by reduction with a reagent like lithium aluminum hydride or catalytic hydrogenation.

Spectroscopic Characterization Predicted

While experimental spectra for (3-Iodo-4-nitrophenyl)methanamine are not widely available, its expected spectroscopic features can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| 1H NMR | - A singlet for the two benzylic protons (CH2NH2). - A broad singlet for the two amine protons (NH2). - Aromatic protons will appear as a complex multiplet or distinct doublets and doublets of doublets, with chemical shifts influenced by the iodo and nitro substituents. |

| 13C NMR | - A signal for the benzylic carbon. - Six distinct signals for the aromatic carbons, with their chemical shifts determined by the electronic effects of the iodo, nitro, and aminomethyl groups. |

| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm-1. - Asymmetric and symmetric stretching vibrations for the nitro group around 1520 cm-1 and 1340 cm-1, respectively. - C-H stretching and bending vibrations for the aromatic ring and the CH2 group. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of the amino group, nitro group, and iodine atom. |

Research Applications and Future Outlook

Precursor-Based Synthetic Routes

Conversion from Nitrophenyl Carboxylic Acid Derivatives

A common and effective strategy for the synthesis of this compound involves the manipulation of a carboxylic acid group or its derivatives, such as esters or amides, positioned on the nitrophenyl scaffold.

One plausible route begins with 4-iodo-3-nitrobenzoic acid. This starting material can be converted to its corresponding methyl ester, 4-iodo-3-nitrobenzoic acid methyl ester, through Fischer esterification using methanol (B129727) in the presence of a catalytic amount of sulfuric acid. The reaction mixture is typically heated to reflux to drive the equilibrium towards the ester product. google.com

Following the formation of the methyl ester, it can be subjected to amidation to yield 4-iodo-3-nitrobenzamide (B1684207). This transformation can be accomplished by treating the ester with anhydrous ammonia (B1221849) in a suitable organic solvent like methanol. google.com The use of anhydrous ammonia is crucial to avoid the hydrolysis of the ester back to the carboxylic acid that can occur with aqueous ammonia. google.com

The final step in this sequence is the reduction of the amide group of 4-iodo-3-nitrobenzamide to the desired aminomethyl group of this compound. This reduction can be carried out using a variety of reducing agents. A common method for the reduction of amides to amines is the use of lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). Alternatively, other reducing agents like borane-tetrahydrofuran (B86392) complex (BMS) can also be employed for this transformation.

A summary of a potential reaction sequence starting from 4-iodo-3-nitrobenzoic acid is presented in the table below.

| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 4-Iodo-3-nitrobenzoic acid | Methanol, Sulfuric acid, Reflux | 4-Iodo-3-nitrobenzoic acid methyl ester | ~77% (for a modified procedure) | google.com |

| 2 | 4-Iodo-3-nitrobenzoic acid methyl ester | Anhydrous ammonia, Methanol | 4-Iodo-3-nitrobenzamide | 95% | google.com |

| 3 | 4-Iodo-3-nitrobenzamide | 1. LiAlH4, THF; 2. H2O | This compound | Not reported |

Alternatively, the carboxylic acid group of 4-iodo-3-nitrobenzoic acid could potentially be directly reduced to the corresponding alcohol, (3-iodo-4-nitrophenyl)methanol, using a reducing agent such as borane. The resulting benzylic alcohol can then be converted to the corresponding benzyl (B1604629) bromide or chloride, followed by nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent, to yield the final product.

Multi-Step Transformations from Readily Available Aromatic Compounds

The synthesis of this compound can also be accomplished through multi-step reaction sequences starting from more fundamental and readily available aromatic compounds. A key intermediate in many of these routes is 4-iodo-3-nitrobenzoic acid, which can be prepared from 4-amino-3-nitrobenzoic acid via a Sandmeyer-type reaction. chemicalbook.com

The process begins with the diazotization of 4-amino-3-nitrobenzoic acid using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group with an iodine atom to furnish 4-iodo-3-nitrobenzoic acid in high yield. chemicalbook.com

Once 4-iodo-3-nitrobenzoic acid is obtained, it can be converted to this compound following the synthetic strategies outlined in the preceding section, namely through the formation of an amide followed by reduction.

Another potential multi-step approach could start from a different commercially available aromatic compound, such as 2-chloro-1-nitrobenzene. A series of reactions including nitration, iodination, and functional group transformations could be envisioned to construct the target molecule. For instance, a patent describes a process for preparing 4-iodo-3-nitrobenzamide starting from a compound that undergoes a reaction with cuprous cyanide, followed by diazotization and iodo-elimination, and finally hydrolysis to the amide. google.com This highlights the versatility of multi-step syntheses in accessing complex aromatic structures.

A representative multi-step synthesis starting from 4-amino-3-nitrobenzoic acid is summarized in the table below.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |

| 1 | 4-Amino-3-nitrobenzoic acid | 1. NaNO2, HCl, 0-5 °C; 2. KI | 4-Iodo-3-nitrobenzoic acid | 89.7% | chemicalbook.com |

| 2 | 4-Iodo-3-nitrobenzoic acid | SOCl2, NH4OH | 4-Iodo-3-nitrobenzamide | ~40.5% (crude) | google.com |

| 3 | 4-Iodo-3-nitrobenzamide | Reducing agent (e.g., LiAlH4) | This compound | Not reported |

These multi-step strategies, while potentially longer, offer the flexibility to introduce the required iodo and nitro substituents onto a simple aromatic ring and then elaborate the side chain to the desired methanamine functionality. The choice of a specific route would depend on factors such as the availability and cost of starting materials, and the desired scale of the synthesis.

Reactivity and Mechanistic Investigations of this compound

This compound is an interesting organic molecule that incorporates several key functional groups which dictate its chemical behavior. The structure features a benzene (B151609) ring substituted with an iodo group, a nitro group, and a methanamine (aminomethyl) group. The interplay of these groups, particularly the electron-withdrawing nitro group and the versatile iodo substituent, makes this compound a potentially valuable substrate for various organic transformations. While detailed mechanistic studies specifically focused on this compound are not extensively documented in peer-reviewed literature, its reactivity can be reliably predicted based on well-established principles in organic chemistry and extensive research on analogous aryl iodide compounds.

The primary focus of its reactivity centers on the carbon-iodine bond. The iodo group is an excellent leaving group in nucleophilic aromatic substitution reactions and serves as a key handle in a wide array of transition metal-catalyzed cross-coupling reactions. The strong electron-withdrawing effect of the nitro group, positioned ortho to the iodine, significantly influences the reactivity of the C-I bond, making the aryl ring electron-deficient and activating it towards specific transformations.

Q & A

Q. What are the recommended synthetic routes for (3-Iodo-4-nitrophenyl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis of nitro- and halo-substituted methanamines typically involves multi-step reactions. For example, bromo-trifluoromethyl analogs are synthesized via halogenation of precursor amines under basic conditions, followed by nitro-group introduction via nitration . For this compound:

Precursor Preparation: Start with 4-nitrophenylmethanamine and iodinate the benzene ring using iodine monochloride (ICl) in acetic acid.

Nitration: Optimize nitration conditions (e.g., HNO₃/H₂SO₄) to prevent over-oxidation of the amine group.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (>98%) and confirm structure via ¹H/¹³C NMR .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer:

- Purity Analysis:

- HPLC: Use a C18 column with UV detection at 254 nm (nitro groups absorb strongly in this range) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 308.97 for C₇H₇IN₂O₂).

- Stability Testing:

- Store samples at -20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation.

- Monitor decomposition via TLC over 6 months; compare Rf values against fresh samples .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood for all procedures .

- Spill Management: Neutralize spills with activated charcoal or vermiculite, then dispose as hazardous waste .

- Toxicity Mitigation: Avoid inhalation; use respirators if ventilation is inadequate. Acute toxicity data for similar compounds (e.g., LD₅₀ > 300 mg/kg in rodents) suggests moderate hazard .

Advanced Research Questions

Q. How can contradictory data on the solubility of this compound in polar solvents be resolved?

- Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. water) may arise from impurities or hydration effects. To resolve:

Reproduce Experiments: Use standardized solvent batches (e.g., HPLC-grade DMSO) and degas solvents to remove dissolved O₂/CO₂.

Quantitative Analysis: Measure solubility via gravimetry (saturation point) and cross-validate with UV-Vis spectroscopy (λmax ~260–280 nm for nitroaromatics) .

Computational Modeling: Predict solubility parameters using COSMO-RS or Hansen solubility parameters based on the compound’s dipole moment and H-bonding capacity .

Q. What mechanistic insights guide the use of this compound in cross-coupling reactions?

- Methodological Answer: The iodine substituent facilitates Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst Selection: Use Pd(PPh₃)₄ for aryl-iodide bonds; optimize ligand (e.g., XPhos) to enhance reactivity.

- Solvent Effects: Employ toluene/EtOH (3:1) for solubility and catalytic efficiency.

- Kinetic Monitoring: Track reaction progress via ¹H NMR (disappearance of the iodo signal at δ 7.8–8.2 ppm) .

Q. How does the nitro group in this compound influence its electronic properties for photophysical studies?

- Methodological Answer: The nitro group is a strong electron-withdrawing moiety, reducing the HOMO-LUMO gap. Experimental approaches:

- UV-Vis Spectroscopy: Compare absorbance spectra with non-nitro analogs (e.g., (3-Iodophenyl)methanamine) to identify π→π* and n→π* transitions.

- Electrochemical Analysis: Perform cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) to measure reduction potentials (E₁/₂ for nitro group ~-0.8 V vs. Ag/AgCl) .

Q. What strategies minimize iodinated byproducts during the synthesis of this compound?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.